methanone CAS No. 98207-07-9](/img/structure/B14343892.png)
[2-(1,2-Oxazetidine-2-carbonyl)phenyl](pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone is a chemical compound with a unique structure that includes an oxazetidine ring and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone typically involves the formation of the oxazetidine ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes and developing new therapeutic agents.
Medicine
In medicine, 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone: shares similarities with other oxazetidine-containing compounds and pyrrolidine derivatives.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate:
Uniqueness
The uniqueness of 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone lies in its specific combination of functional groups and ring structures
Conclusion
2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Continued exploration of its properties and applications will likely yield new insights and innovations in these areas.
Propiedades
Número CAS |
98207-07-9 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
[2-(oxazetidine-2-carbonyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H16N2O3/c17-13(15-7-3-4-8-15)11-5-1-2-6-12(11)14(18)16-9-10-19-16/h1-2,5-6H,3-4,7-10H2 |
Clave InChI |
CEBMNMVTDVEQJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)N3CCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


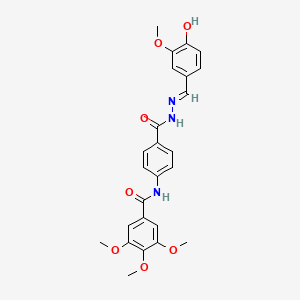
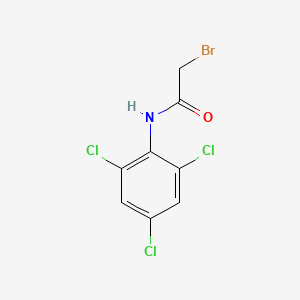


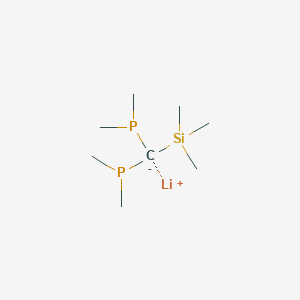

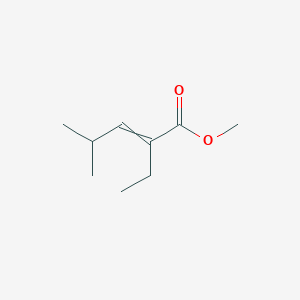

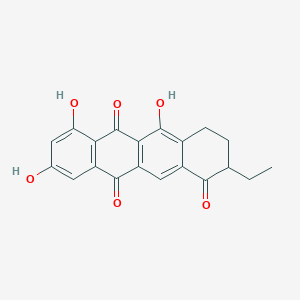
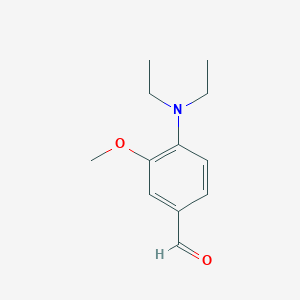
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)

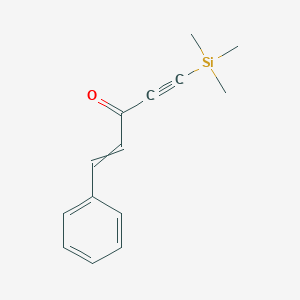
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
